[2,2'-Bipyridin]-4(1H)-one, 2,3-dihydro-
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Overview
Description
2,3-Dihydro-[2,2’-bipyridin]-4(1H)-one is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipyridine core with a dihydro modification and a ketone functional group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-[2,2’-bipyridin]-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of bipyridine derivatives with reducing agents to achieve the dihydro form. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of 2,3-dihydro-[2,2’-bipyridin]-4(1H)-one may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-[2,2’-bipyridin]-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydro form back to the fully aromatic bipyridine.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted bipyridines, fully reduced bipyridines, and oxidized bipyridines, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,3-Dihydro-[2,2’-bipyridin]-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2,3-dihydro-[2,2’-bipyridin]-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved often include modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine: Similar in structure but with a different ring system.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another heterocyclic compound with potential anticancer activity
Uniqueness
2,3-Dihydro-[2,2’-bipyridin]-4(1H)-one is unique due to its bipyridine core, which provides distinct electronic properties and reactivity. This makes it particularly valuable in coordination chemistry and materials science .
Properties
CAS No. |
827622-89-9 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-pyridin-2-yl-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C10H10N2O/c13-8-4-6-12-10(7-8)9-3-1-2-5-11-9/h1-6,10,12H,7H2 |
InChI Key |
PHOJINCYFQLYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC=CC1=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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